molecular formula C10H19NO6 B13168724 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid

Cat. No.: B13168724
M. Wt: 249.26 g/mol
InChI Key: SSTFQSUOSQYBFR-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid typically involves the protection of an amine with the Boc group. This can be achieved through several methods:

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve large-scale synthesis using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid undergoes several types of reactions:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions include various Boc-protected amines and their derivatives, which are essential intermediates in organic synthesis .

Mechanism of Action

The mechanism by which 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid exerts its effects involves the protection of amines through the formation of a Boc group. The Boc group is added to the amine under specific conditions, and it can be removed using strong acids such as trifluoroacetic acid . The molecular targets and pathways involved include the silylation of the carbonyl oxygen and the elimination of tert-butyl iodide .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid is unique due to its specific structure and the presence of the methoxy and methyl groups, which provide distinct reactivity and applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

3-methoxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid

InChI

InChI=1S/C10H19NO6/c1-9(2,3)16-8(14)11-17-10(4,6-15-5)7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13)

InChI Key

SSTFQSUOSQYBFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOC(C)(COC)C(=O)O

Origin of Product

United States

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